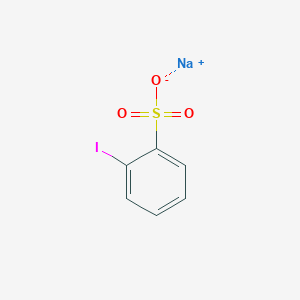

Sodium 2-Iodobenzenesulfonate

Descripción

Contextualization within Organosulfur and Organoiodine Chemistry Research

Sodium 2-iodobenzenesulfonate holds a notable position at the intersection of two important fields of chemical research: organosulfur and organoiodine chemistry. Organosulfur compounds are integral to numerous areas, including pharmaceuticals, materials science, and natural products. nih.gov The sulfonate group in this compound imparts water solubility and influences the electronic properties of the aromatic ring.

Simultaneously, the presence of the iodine atom places it squarely within the domain of organoiodine chemistry. Organoiodine compounds are valued for their utility in forming carbon-carbon and carbon-heteroatom bonds, often serving as versatile intermediates and reagents in organic synthesis. nih.gov The carbon-iodine bond is relatively weak, making the iodine a good leaving group in various reactions.

Historical Overview of Research on Aromatic Sulfonates and Iodine-Containing Compounds

The study of aromatic sulfonates dates back to the 19th century, with the development of aromatic sulfonation as a key industrial process. wikipedia.org This reaction, where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group, became crucial for producing dyes, detergents, and pharmaceuticals. wikipedia.orggoogle.com The reversibility of the sulfonation reaction also made it a useful tool for protecting and directing other chemical substitutions on aromatic rings. wikipedia.org

The discovery of iodine in 1811 by French chemist Bernard Courtois opened up a new area of chemical exploration. researchgate.netwikipedia.org Early research focused on the elemental properties and the use of iodine and its compounds as antiseptics. reddit.com Over time, the development of organoiodine chemistry has led to the creation of highly selective and efficient reagents for complex organic transformations.

Significance of this compound as a Precursor and Reagent in Advanced Chemical Synthesis

This compound has emerged as a critical precursor and reagent in advanced chemical synthesis, primarily due to its role in the formation of hypervalent iodine reagents. These reagents are powerful oxidizing agents used in a wide array of chemical transformations.

A key application of this compound is its oxidation to 2-iodoxybenzenesulfonic acid (IBS). beilstein-journals.org This transformation can be achieved using oxidizing agents like Oxone or sodium periodate (B1199274) in an aqueous solution. beilstein-journals.org IBS has demonstrated high catalytic activity in the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids under mild conditions. tcichemicals.com The sodium salt of 2-iodobenzenesulfonic acid is often used as the starting material for these preparations due to its commercial availability and stability. beilstein-journals.org

Research has shown that the oxidation of this compound in a neutral aqueous solution yields the desired iodine(V) product, while the oxidation of the free acid form under acidic conditions can lead to an iodine(III) heterocycle. beilstein-journals.org This highlights the tunability of the reactivity based on the reaction conditions.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄INaO₃S |

| Molar Mass | 306.05 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | >300 °C |

| Solubility | Slightly soluble in water and methanol (B129727) |

Data sourced from multiple chemical suppliers and databases.

Crystal Structure Data of this compound monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.6141 (4) Å |

| b | 8.8233 (3) Å |

| c | 7.8493 (3) Å |

| β | 92.171 (1)° |

| Volume | 942.19 (6) ų |

| Z | 4 |

This data pertains to the monohydrate form of the compound. nih.govresearchgate.net

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;2-iodobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPWXZMYZCPXGE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635378 | |

| Record name | Sodium 2-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62973-69-7 | |

| Record name | Sodium 2-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-Iodobenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Sodium 2 Iodobenzenesulfonate and Its Derivatives

Established Synthetic Routes for Sodium 2-Iodobenzenesulfonate

Several methods have been established for the preparation of this compound, ranging from substitution reactions to the neutralization of the corresponding acid.

One potential pathway for the synthesis of the parent acid involves the reaction of benzenesulfonyl chloride with sodium iodide. This reaction facilitates the substitution of the sulfonyl chloride group with an iodine atom, leading to the formation of 2-iodobenzenesulfonic acid. evitachem.com The resulting acid can then be purified through crystallization. Subsequent neutralization with a sodium base would yield the target salt, this compound.

Another documented laboratory-scale preparation starts from 2-aminobenzenesulfonic acid. researchgate.net The process involves the following key steps:

2-Aminobenzenesulfonic acid is treated with p-toluenesulfonic acid in acetonitrile (B52724). researchgate.net

The resulting suspension is cooled, and a solution of sodium nitrite (B80452) and potassium iodide in water is added. researchgate.net

The reaction mixture is stirred, allowed to warm, and then treated with sodium thiosulfate (B1220275) to decolorize it. researchgate.net

Finally, the addition of sodium bicarbonate solution facilitates the formation of this compound. researchgate.net

This compound is a key precursor for the synthesis of hypervalent iodine(V) reagents, most notably 2-iodoxybenzenesulfonic acid (IBS), a powerful and highly active oxidant. nih.gov These oxidation reactions are typically performed in aqueous media using strong oxidizing agents. nih.govbeilstein-journals.org The choice of oxidant and reaction conditions, particularly the pH, is crucial in determining whether an iodine(III) or iodine(V) species is formed. nih.govresearchgate.net Oxidation of this compound in a neutral aqueous solution generally yields the iodine(V) product, IBS. nih.govresearchgate.net

Oxone has been effectively employed as an oxidant for converting this compound into 2-iodoxybenzenesulfonic acid (IBS). nih.govbeilstein-journals.org The reaction is typically conducted in water at elevated temperatures. For instance, heating a mixture of this compound and Oxone in water at 70°C for approximately 3 hours can achieve a 95% conversion to the desired iodine(V) product. nih.gov This method provides a direct route to IBS, which can then be used as an extremely active catalyst for various oxidation reactions, such as the conversion of alcohols to carbonyl compounds. researchgate.netorgsyn.org

Table 1: Synthesis of 2-Iodoxybenzenesulfonic Acid (IBS) using Oxone

| Precursor | Oxidant | Temperature | Time | Conversion | Reference |

|---|

Sodium periodate (B1199274) is another effective oxidant for the synthesis of IBS from this compound in an aqueous solution. nih.govbeilstein-journals.org This method selectively yields the iodine(V) product with almost quantitative conversion when the reaction is heated to 60°C for 16 hours. nih.govbeilstein-journals.org Following the reaction, the aqueous solution contains the sodium salt of IBS (IBS-Na) along with inorganic byproducts from the reduction of sodium periodate, such as iodide and iodate (B108269) anions. nih.govbeilstein-journals.org These inorganic salts can be removed by treatment with silver nitrate, which precipitates the silver salts, allowing for the isolation of the desired product. nih.govbeilstein-journals.org

Table 2: Synthesis of 2-Iodoxybenzenesulfonic Acid (IBS) using Sodium Periodate

| Precursor | Oxidant | Temperature | Time | Conversion | Reference |

|---|

The interconversion between 2-iodobenzenesulfonic acid and its sodium salt is readily achievable. While the acid can be neutralized to form the salt, the reverse process is also synthetically useful. 2-Iodobenzenesulfonic acid can be prepared from this compound by using an ion exchange resin, such as Amberlyst 15 (H+ form). evitachem.comnih.govbeilstein-journals.orgcore.ac.uk This process effectively exchanges the sodium cation for a proton, yielding the free acid. beilstein-journals.orgcore.ac.uk The resulting 2-iodobenzenesulfonic acid is a valuable intermediate in its own right, particularly for synthesizing different hypervalent iodine species compared to its sodium salt. nih.govbeilstein-journals.org

Oxidation Reactions in Aqueous Media

Derivatization Pathways and Related Synthetic Strategies

The primary derivatization pathway for this compound involves its oxidation to hypervalent iodine compounds, which are highly valuable in synthetic organic chemistry. researchgate.net These derivatives act as powerful and selective oxidizing agents. core.ac.uk

The most significant derivative is 2-iodoxybenzenesulfonic acid (IBS), an iodine(V) species. core.ac.uk As detailed in section 2.1.2, IBS is synthesized by oxidizing this compound with agents like Oxone or sodium periodate in neutral aqueous solutions. nih.govbeilstein-journals.org IBS exhibits stronger oxidation properties than its analogue, 2-iodoxybenzoic acid (IBX), due to the presence of the strongly electron-withdrawing sulfo-group. core.ac.uk

Interestingly, the oxidation of the free acid, 2-iodobenzenesulfonic acid (obtained via ion exchange as per section 2.1.3), under acidic conditions with periodic acid yields a different product: the organoiodine(III) compound, 2-iodosylbenzenesulfonic acid. nih.govbeilstein-journals.orgcore.ac.uk This compound precipitates from the reaction mixture upon cooling and can be isolated in high yield by simple filtration. nih.govbeilstein-journals.org This demonstrates that the protonation state of the starting material (free acid vs. sodium salt) is a critical factor that directs the oxidation pathway to either an iodine(III) or iodine(V) product. nih.gov

Beyond oxidation, the iodine atom on the benzene (B151609) ring can potentially be replaced through various substitution reactions under appropriate conditions, making this compound a versatile intermediate for creating a range of substituted benzenesulfonates.

Oxidation to Hypervalent Iodine(V) Compounds: 2-Iodoxybenzenesulfonic Acid (IBS)

The oxidation of this compound to its corresponding hypervalent iodine(V) derivative, 2-iodoxybenzenesulfonic acid (IBS), is a cornerstone of its utility. IBS is recognized as an exceptionally active species for a variety of oxidative transformations. nih.govacsgcipr.org The preparation of IBS, typically as its sodium or potassium salt, is achieved through the direct oxidation of this compound. beilstein-journals.orgnih.govresearchgate.net

Common oxidizing agents for this transformation include Oxone (potassium peroxymonosulfate) and sodium periodate. nih.govbeilstein-journals.org The reaction is generally performed in an aqueous medium where the this compound is dissolved. For example, heating a solution of this compound with Oxone in water at 70°C leads to a high conversion to the iodine(V) product. nih.gov Similarly, oxidation with sodium periodate in water at 60°C for an extended period also selectively yields the sodium salt of IBS. beilstein-journals.orgresearchgate.net

Table 1: Oxidation of this compound to 2-Iodoxybenzenesulfonic Acid (IBS) Salt

| Oxidizing Agent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water | 70°C | Sodium 2-iodoxybenzenesulfonate | nih.gov |

| Sodium Periodate (NaIO₄) | Water | 60°C | Sodium 2-iodoxybenzenesulfonate | beilstein-journals.orgresearchgate.net |

A significant advancement in the application of IBS is its use in catalytic amounts. Instead of using a stoichiometric quantity of the oxidant, catalytic systems generate the highly active IBS in situ. In these systems, this compound or its corresponding free acid acts as a pre-catalyst. researchgate.netorganic-chemistry.org The active iodine(V) catalyst, IBS, is generated in the reaction mixture by a stoichiometric, environmentally benign co-oxidant, most commonly Oxone. acsgcipr.orgorganic-chemistry.org

This catalytic approach is exceptionally efficient for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. organic-chemistry.orgacs.org Research has shown that IBS is a much more active catalyst for alcohol oxidation with Oxone than other related hypervalent iodine compounds like 2-iodoxybenzoic acid (IBX) and its derivatives. organic-chemistry.orgacs.org The catalytic loading of the this compound pre-catalyst can be as low as 0.05–5 mol%. nih.govacs.org This methodology has also been applied to the oxidative rearrangement of tertiary allylic alcohols to enones. researchgate.net

The choice of solvent and reaction conditions plays a critical role in directing the oxidation of the iodine center and in the subsequent application of the generated IBS. For the preparation of IBS salts for isolation, neutral aqueous solutions are ideal. beilstein-journals.orgnih.gov The oxidation of this compound with agents like Oxone or sodium periodate proceeds effectively in water to yield the desired iodine(V) product. nih.govbeilstein-journals.org

In contrast, for catalytic applications where IBS is generated in situ, nonaqueous conditions are often preferred. organic-chemistry.orgacs.org Solvents such as nitromethane (B149229), acetonitrile, and ethyl acetate (B1210297) have proven effective for the IBS-catalyzed oxidation of alcohols with Oxone. nih.govorganic-chemistry.orgacs.org Nitromethane, in particular, has been noted for facilitating rapid and clean catalytic oxidations. acs.org

The pH of the medium is a crucial determinant of the final product's oxidation state. A neutral aqueous solution favors the formation of the iodine(V) compound (IBS), whereas acidic conditions can lead to the formation of the iodine(III) species, 2-iodosylbenzenesulfonic acid. nih.govbeilstein-journals.orgnih.gov

IBS is a highly reactive oxidant, which also makes it susceptible to decomposition or unwanted side reactions. beilstein-journals.org It is particularly reactive towards polar organic solvents like methanol (B129727) and acetonitrile, which can reduce it to the corresponding iodine(III) compound, 2-iodosylbenzenesulfonic acid. beilstein-journals.org Furthermore, like its analogue IBX, unstabilized hypervalent iodine reagents can pose safety hazards. acsgcipr.org

Several strategies are employed to manage its reactivity and stability:

Formation of Salts: IBS is often prepared and handled as its more stable potassium or sodium salt. These salts are highly soluble in water but insoluble in nonpolar organic solvents. nih.govbeilstein-journals.org

In Situ Generation: The most prevalent strategy, especially in catalytic applications, is the in situ generation of IBS from a stable pre-catalyst like this compound and a co-oxidant like Oxone. acsgcipr.orgorganic-chemistry.org This approach avoids the need to isolate the highly active and potentially unstable IBS, as it is consumed in the reaction as it is formed. acsgcipr.org

Reduction to Iodine(III) Compounds: 2-Iodosylbenzenesulfonic Acid

In addition to oxidation to the iodine(V) state, this compound is a precursor to the corresponding iodine(III) compound, 2-iodosylbenzenesulfonic acid. beilstein-journals.orgnih.govresearchgate.net This compound is the reduced form of IBS and also possesses utility as a reagent in organic synthesis. The selective formation of the iodine(III) species over the iodine(V) species is highly dependent on the specific oxidant and reaction conditions used. nih.govbeilstein-journals.org

A key finding in the chemistry of this compound is the selective synthesis of 2-iodosylbenzenesulfonic acid using periodic acid (H₅IO₆) as the oxidant. nih.govbeilstein-journals.orgresearchgate.net Crucially, this selectivity is achieved when the oxidation is performed on the free acid, 2-iodobenzenesulfonic acid, under acidic conditions, rather than on its sodium salt in a neutral solution. nih.govbeilstein-journals.orgnih.gov

To achieve this, this compound is first converted to its free acid form, for instance, by using an ion-exchange resin like Amberlyst 15. nih.gov Subsequent oxidation of this free acid with periodic acid at elevated temperatures (e.g., 60°C) affords 2-iodosylbenzenesulfonic acid as a stable, heterocyclic iodine(III) product, which can be isolated in high yield. nih.govbeilstein-journals.org This contrasts sharply with the oxidation of the sodium salt in neutral water, which yields the iodine(V) product, IBS. beilstein-journals.orgnih.gov

Table 2: Selective Synthesis of Iodine(V) vs. Iodine(III) Derivatives

| Starting Material | Oxidant | Conditions | Product (Iodine Oxidation State) | Reference |

|---|---|---|---|---|

| This compound | Oxone / NaIO₄ | Neutral, Aqueous | 2-Iodoxybenzenesulfonic acid salt (+V) | nih.govbeilstein-journals.org |

| 2-Iodobenzenesulfonic acid (free acid) | Periodic Acid (H₅IO₆) | Acidic | 2-Iodosylbenzenesulfonic acid (+III) | nih.govbeilstein-journals.orgresearchgate.net |

Substitution Reactions Involving the Iodine Atom

Beyond reactions that alter the oxidation state of the iodine, the iodine atom on the benzene ring can participate in substitution reactions. This allows the iodine to be replaced by other functional groups under appropriate reaction conditions, making this compound a versatile intermediate for creating a variety of substituted benzenesulfonate (B1194179) derivatives. This reactivity is characteristic of aryl iodides and further expands the synthetic potential of the parent compound.

Industrial Scale-Up and Process Optimization Considerations

The transition of synthetic methodologies for this compound and its derivatives from the laboratory bench to an industrial scale introduces a host of challenges and considerations. While industrial production methods often mirror laboratory preparations, the emphasis shifts towards cost-effectiveness, efficiency, safety, and waste minimization. longdom.org Process optimization is a critical component in ensuring that the synthesis is not only economically viable but also environmentally sustainable. longdom.org

A primary industrial application of this compound is its role as a precursor or pre-catalyst for generating the hypervalent iodine(V) oxidant, 2-iodoxybenzenesulfonic acid (IBS). beilstein-journals.org This in situ generation of IBS is central to various oxidation reactions in the synthesis of complex molecules. nih.govchemrxiv.org

Key Optimization Parameters in Industrial Synthesis

The industrial-scale synthesis and application of this compound are governed by several key parameters that require careful optimization. These include the choice of oxidizing agent, reaction conditions, catalyst loading, and purification methods.

Oxidizing Agents: The oxidation of this compound to its active iodine(V) form is commonly achieved using oxidants like Oxone (potassium peroxymonosulfate) or sodium periodate in aqueous solutions. beilstein-journals.org

Oxone: This reagent allows for relatively fast reactions, achieving high conversion (e.g., 95%) at around 70°C in approximately 3 hours. beilstein-journals.org However, a significant drawback on an industrial scale is the formation of inorganic salt byproducts, which complicates the purification process due to the high solubility of the desired product in water. nih.gov The manual separation of the organic product from these salts is often impractical and time-consuming for large batches. nih.gov

Sodium Periodate: As an alternative, sodium periodate can also be used, typically requiring longer reaction times (e.g., 16 hours) at 60°C to achieve nearly quantitative conversion. beilstein-journals.org This method can be advantageous in simplifying the downstream purification process compared to using Oxone. nih.gov

Reaction Conditions: Control over reaction conditions is paramount for ensuring high purity and yield. The choice of solvent is critical; water is commonly used, which aligns with green chemistry principles. beilstein-journals.orgrsc.org The use of polar organic solvents like methanol or acetonitrile is generally avoided as they can promote the reduction of the desired iodine(V) product to iodine(III) byproducts. Generating the active IBS oxidant in situ immediately before its use is a common strategy to prevent decomposition.

Catalyst Loading and Cost-Effectiveness: In applications where this compound acts as a pre-catalyst, minimizing its loading is crucial for cost-efficiency. Research has demonstrated its effectiveness at catalyst loadings as low as 1-10 mol%. nih.govchemrxiv.orgrsc.orgnsf.gov For instance, in the synthesis of a key intermediate for an anti-HIV drug, 10 mol% of this compound with Oxone yielded the product in 90%. nih.govchemrxiv.org However, the pursuit of even more inexpensive and greener methods is a constant driver of process optimization. Studies have explored alternative catalytic systems, such as TEMPO with sodium hypochlorite (B82951) (NaClO), as a more cost-effective option for certain oxidations. nih.govchemrxiv.org

Research Findings on Catalytic Applications

The utility of this compound as a pre-catalyst has been demonstrated in various gram-scale syntheses, highlighting its potential for industrial application.

| Product | Substrate | Catalyst System | Solvent | Yield | Key Finding | Reference |

| Ketone Intermediate | Secondary Alcohol | 10 mol% this compound / Oxone | Acetonitrile | 90% | Efficient transformation, though more cost-effective alternatives (TEMPO) were sought. | nih.govchemrxiv.org |

| 2,5-Diformylfuran | 5-Hydroxymethylfurfural (B1680220) (HMF) | This compound / Oxone | Nitromethane | 87% | Simple work-up involving only filtrations and extractions leads to high purity. | rsc.org |

| Various Ketones | Fluoroalkyl-substituted Methanols | 5-10 mol% this compound / Oxone | Acetonitrile or Nitromethane | 47-99% | Demonstrates comparable reactivity to Dess-Martin reagents for many substrates. | arkat-usa.org |

| α-Acetamidoamides | Primary Alcohols (in Ugi reaction) | 1-2% this compound / Oxone | Not specified | Good to Excellent | Low catalyst loading is effective for generating aldehydes in situ for multicomponent reactions. | acs.org |

Challenges and Optimization Strategies in Scale-Up

Scaling up the synthesis and use of this compound necessitates addressing several inherent challenges. The primary hurdles include managing byproduct formation, ensuring product purity, and maximizing cost efficiency.

| Challenge | Optimization Strategy | Expected Outcome | Reference |

| Byproduct Formation | Use of sodium periodate instead of Oxone to generate the active oxidant. | Simplifies removal of inorganic byproducts. | beilstein-journals.orgnih.gov |

| In situ generation of the active oxidant (IBS) immediately before use. | Minimizes decomposition and formation of reduced iodine(III) species. | ||

| Product Purification | Simple work-up procedures like filtration and extraction. | Obtains high purity product while avoiding complex chromatography. | rsc.org |

| Use of activated charcoal or ion-exchange resins. | Enhances purity by removing impurities during neutralization or purification steps. | ||

| Cost Efficiency | Lowering catalyst loading to 1-10 mol%. | Reduces overall process cost. | nsf.gov |

| Exploring and implementing alternative, more cost-effective catalytic systems (e.g., TEMPO/NaClO). | Improves economic viability of the overall synthetic route. | nih.govchemrxiv.org | |

| Recycling of reagents where feasible. | Reduces waste and material costs. |

Advanced Spectroscopic and Crystallographic Investigations

Structural Characterization of Sodium 2-Iodobenzenesulfonate and its Hydrates

The crystal data for this compound monohydrate reveals a monoclinic system with the space group P2₁/c. researchgate.net The unit cell parameters have been determined as a = 13.6141(4) Å, b = 8.8233(3) Å, c = 7.8493(3) Å, and β = 92.171(1)°. nih.govresearchgate.net The volume of the unit cell, which contains four formula units (Z=4), is 942.19(6) ų. nih.govresearchgate.net

The molecular structure of the 2-iodobenzenesulfonate anion, as determined by X-ray diffraction, shows bond lengths and angles that are largely comparable to its potassium salt counterpart. nih.govresearchgate.net The sodium cation's interaction with oxygen atoms is a key feature of the crystal structure. The Na···O bond distances span a range from 2.419(2) Å to 2.7218(18) Å. nih.govresearchgate.net The angles formed by the oxygen atoms around the sodium cation (O···Na···O) vary significantly, ranging from 73.70(5)° to 158.64(7)°. nih.govresearchgate.net

Table 1: Selected Bond Distances and Angles for this compound Monohydrate

| Interaction | Distance (Å) / Angle (°) |

|---|---|

| Na···O Range | 2.419(2) – 2.7218(18) |

| O···Na···O Range | 73.70(5) – 158.64(7) |

| O4—H4A···O2 | D···A: 2.824(2) |

| C6—H6···O1 | D···A: 2.834(3) |

| C5—H5···Cg | D···A: 3.661(3) |

Data sourced from Arshad et al. (2008). nih.gov

In the monohydrate crystal structure, the sodium atom exhibits a hexacoordinated environment. nih.govresearchgate.net This means each sodium ion is directly coordinated to six oxygen atoms. Four of these oxygen atoms originate from the sulfonate groups of neighboring 2-iodobenzenesulfonate anions, while the remaining two are from water molecules. nih.govresearchgate.net Interestingly, one of the oxygen atoms of the sulfonate group does not participate in coordination with the sodium atom. nih.govresearchgate.net

The coordination of the sodium ions with the sulfonate oxygen atoms and water molecules leads to the formation of a two-dimensional polymeric network. nih.govresearchgate.net This network propagates as a sheet-like structure lying in the bc plane of the crystal lattice. nih.govresearchgate.net The iodobenzene (B50100) portions of the anions extend outwards, protruding above and below these sheets. nih.govresearchgate.net

A notable feature of the crystal structure is the positional disorder of the iodine atom. nih.govresearchgate.net The iodine atom is distributed over two distinct positions with different occupancies. The major position has an occupancy of 78(2)%, while the minor position has an occupancy of 22(2)%. nih.gov This disorder indicates that in the solid state, the iodine atom does not occupy a single, fixed position but rather exists as a statistical distribution over two closely spaced sites.

Additionally, weaker C—H···O hydrogen bonds are present, with a C6—H6···O1 distance of 2.834(3) Å. nih.gov The structure is further stabilized by C—H···π interactions, where a hydrogen atom from a benzene (B151609) ring interacts with the π-electron system of an adjacent ring (C5—H5···Cg distance of 3.661(3) Å). nih.gov It is noteworthy that one of the hydrogen atoms of the water molecule is not involved in any hydrogen bonding. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Hypervalent Iodine Compounds

Density Functional Theory (DFT) has emerged as a robust method for studying hypervalent iodine compounds, providing a balance between computational cost and accuracy. nih.gov These calculations are instrumental in understanding the derivatives formed from the oxidation of sodium 2-iodobenzenesulfonate.

The electronic structure of hypervalent iodine compounds, such as the derivatives of 2-iodobenzenesulfonate, is often described by the three-center-four-electron (3c-4e) bond model. e-bookshelf.dersc.org This model explains the bonding in species where the iodine atom formally exceeds the octet rule without invoking d-orbital participation. wikipedia.orgacs.org The 3c-4e bond is characterized as a linear arrangement of three atoms (e.g., L-I-L) where a single p-orbital on the central iodine atom overlaps with orbitals from the two ligands, resulting in a bonding, a non-bonding, and an anti-bonding molecular orbital. The four electrons occupy the bonding and non-bonding orbitals, leading to a bond that is typically longer and weaker than a standard covalent bond. e-bookshelf.de

DFT calculations allow for a quantitative analysis of this bonding. For instance, calculations on diaryl iodonium (B1229267) salts, which are λ³-iodanes, reveal a T-shaped geometry around the iodine center. acs.orgnih.gov The electrophilic nature of the iodine atom in these compounds is a key feature, often leading to what is known as halogen bonding—a noncovalent interaction between the electrophilic halogen and a Lewis base. nih.gov

Experimental data from X-ray crystallography of this compound monohydrate provides the foundational geometry for computational models. nih.gov These studies show a complex two-dimensional sheet-like structure stabilized by coordination of the sodium ion and various hydrogen bonds. nih.gov While DFT calculations on the isolated anion would simplify this, the solid-state structure provides crucial context for understanding intermolecular interactions.

Table 1: Selected Crystallographic Data for this compound Monohydrate Data sourced from Arshad, M. N., et al. (2008). nih.gov

| Parameter | Value |

| Formula | Na⁺·C₆H₄IO₃S⁻·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.6141 (4) |

| b (Å) | 8.8233 (3) |

| c (Å) | 7.8493 (3) |

| β (°) | 92.171 (1) |

| Na···O distances (Å) | 2.419 (2) – 2.7218 (18) |

DFT calculations would further elucidate the electronic properties, such as charge distribution on the iodine, sulfur, and oxygen atoms, and the nature of the C-I and S-O bonds within the 2-iodobenzenesulfonate anion. For its oxidized hypervalent form, 2-iodoxybenzenesulfonic acid (IBS), DFT can quantify the bond lengths and angles of the I=O and I-O bonds, providing insight into their relative strengths and reactivity. beilstein-journals.org

This compound is a precursor to the hypervalent iodine(V) oxidant 2-iodoxybenzenesulfonic acid (IBS), which is formed through oxidation with agents like Oxone. beilstein-journals.orgnih.gov DFT calculations are pivotal in mapping the reaction energy surface for such oxidation processes. These calculations can identify the structures of transition states and intermediates along the reaction coordinate, providing a detailed, step-by-step mechanism.

The oxidation of an aryl iodide (ArI) to a hypervalent species generally involves initial formation of an iodine(III) intermediate (ArIO), which can then be further oxidized or disproportionate. acs.org A plausible pathway for the oxidation of 2-iodobenzenesulfonate to IBS that could be investigated using DFT would involve:

Initial attack of the oxidant (e.g., a peroxy species from Oxone) on the iodine atom.

Formation of a transient iodine(III) species, such as 2-iodosylbenzenesulfonic acid.

Subsequent oxidation of the iodine(III) intermediate to the final iodine(V) product, IBS.

Computational chemistry, and DFT in particular, is a powerful tool for predicting the reactivity and selectivity of chemical reactions. rsc.orgmdpi.com For the 2-iodobenzenesulfonate anion, a key question is its reactivity in reactions like electrophilic aromatic substitution (EAS). The benzene (B151609) ring is substituted with two groups: an iodo group (-I) and a sulfonate group (-SO₃⁻). The iodo group is weakly deactivating and ortho-, para-directing, while the sulfonate group is strongly deactivating and meta-directing.

Computational methods like the RegioSQM approach, which uses semiempirical or DFT calculations to determine the most likely sites for electrophilic attack by calculating proton affinities, can predict the regioselectivity. nih.govnih.govrsc.org For 2-iodobenzenesulfonate, such calculations would likely predict that electrophilic attack is disfavored due to the two deactivating groups, but could determine the least disfavored position for substitution.

Furthermore, DFT can be used to predict the oxidative ability of the hypervalent iodine derivatives. The oxidizing power of Ar-I(L)₂ reagents is influenced by the nature of the ligands (L) and substituents on the aromatic ring. rsc.org Electron-withdrawing groups, like the sulfonate group, are predicted to increase the oxidative potential of the iodine center. rsc.org By calculating properties such as the reduction potential, DFT can rank the reactivity of different hypervalent iodine reagents and help in the rational design of new, more selective oxidants. rsc.org

Table 2: Factors Influencing Reactivity and Selectivity

| Property | Influencing Factors | Computational Prediction Method |

| Regioselectivity (EAS) | Directing effects of -I and -SO₃⁻ groups | Calculation of proton affinities (e.g., RegioSQM), analysis of HOMO orbital shape. nih.govnih.gov |

| Oxidative Power (of derivatives) | Nature of ligands on iodine, electronic effects of ring substituents | Calculation of redox potentials, LUMO energy. rsc.org |

| Reaction Rates | Activation energy barriers | Transition state theory calculations via DFT. researchgate.net |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes bonding in terms of orbitals that extend over the entire molecule. youtube.com An analysis of the MO diagram of 2-iodobenzenesulfonate provides a deeper understanding of its electronic structure and reactivity. numberanalytics.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. youtube.com

HOMO: The energy and location of the HOMO are related to the molecule's ability to act as a nucleophile or to be oxidized. In electrophilic aromatic substitution, the reaction is often favored at atoms where the HOMO has the largest electron density. nih.gov

LUMO: The energy and location of the LUMO are related to the molecule's ability to act as an electrophile or to be reduced. For reactions involving nucleophilic attack on the molecule, the LUMO indicates the most likely site of attack.

For the 2-iodobenzenesulfonate anion, a qualitative MO analysis would suggest that the HOMO is likely to have significant contributions from the π-system of the benzene ring and possibly the p-orbitals of the iodine and oxygen atoms. The LUMO, conversely, would likely be a π* orbital of the aromatic ring or a σ* orbital associated with the C-I bond. The weakness of the C-I bond is a characteristic feature of organoiodine compounds and can be rationalized by considering the energy and character of the σ(C-I) and σ*(C-I) molecular orbitals. wikipedia.org

In the context of its hypervalent derivatives, MO theory explains the stability of the 3c-4e bond. The combination of the three atomic orbitals results in a bonding MO, a non-bonding MO, and an anti-bonding MO. The four valence electrons fill the bonding and non-bonding orbitals, resulting in a net bonding interaction without populating the high-energy anti-bonding orbital. e-bookshelf.de

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. rsc.org For this compound, the primary source of conformational flexibility is the rotation around the carbon-sulfur (C-S) bond, which changes the orientation of the sulfonate group relative to the benzene ring.

Computational methods can be used to explore the potential energy surface (PES) associated with this rotation. By systematically changing the dihedral angle defined by the C-C-S-O atoms and calculating the energy at each point, an energy landscape can be generated. nih.gov This landscape reveals the low-energy (stable) conformations and the energy barriers between them. rsc.orgnih.gov

The stable conformations will be those that minimize steric hindrance and maximize favorable electronic interactions. For 2-iodobenzenesulfonate, the bulky iodo and sulfonate groups are ortho to each other, which may lead to significant steric repulsion. Computational modeling can determine the preferred torsional angle that balances the repulsion between the iodine atom and the oxygen atoms of the sulfonate group. Studies on other substituted benzenes have shown that such calculations can accurately predict preferred conformations. rsc.org The energy landscape provides crucial information on the molecule's flexibility and the relative populations of different conformers at a given temperature, which can influence its reactivity and interactions with other molecules.

Mechanistic Investigations of Reactions Involving Sodium 2 Iodobenzenesulfonate As a Precursor

Catalytic Mechanisms of Hypervalent Iodine Species Derived from Sodium 2-Iodobenzenesulfonate

The catalytic cycle generally involves the oxidation of the iodine(I) in this compound to the hypervalent iodine(V) state by a co-oxidant, typically Oxone®. rsc.orgnih.gov This active IBS catalyst then interacts with the substrate, such as an alcohol or a C-H bond, leading to its oxidation. In the process, the iodine(V) is reduced back to a lower oxidation state, often iodine(III) or iodine(I), which is then re-oxidized by the co-oxidant to regenerate the active IBS catalyst, thus completing the catalytic cycle. nih.gov

Theoretical calculations suggest that the relatively ionic character of the intramolecular hypervalent iodine-OSO₂ bond in IBS may lower the energy barrier for the reaction, contributing to its high catalytic activity. nih.gov

Role of IBS as a Catalyst in Oxidation Reactions

2-Iodoxybenzenesulfonic acid (IBS), generated from this compound, is a highly effective catalyst for a wide array of oxidation reactions. beilstein-journals.orgnih.gov Its utility stems from its ability to act as a powerful oxidant in a catalytic manner, which is a significant advancement over stoichiometric hypervalent iodine reagents. nissanchem.co.jpresearchgate.net The use of IBS as a catalyst, often in very low molar percentages (0.05-5 mol%), coupled with a terminal oxidant like Oxone®, provides an efficient and selective method for various oxidative transformations. nih.gov

The reaction conditions are often mild, and the system can be adapted for nonaqueous conditions, which allows for simple removal of the Oxone® waste by filtration. nih.gov The catalytic activity of IBS can be further enhanced by the presence of phase-transfer catalysts, such as tetra-n-butylammonium hydrogen sulfate, particularly in reactions involving substrates that are not soluble in the primary solvent. rsc.orgnih.gov This phase-transfer catalysis facilitates the interaction between the reactants, leading to more efficient oxidation.

Selective Oxidation of Alcohols to Carbonyl Compounds

One of the most significant applications of the catalytic system derived from this compound is the selective oxidation of alcohols to carbonyl compounds. nih.govresearchgate.net This method offers a sustainable and metal-free alternative to many traditional oxidation protocols. researchgate.net The IBS/Oxone® system has been shown to be highly efficient for the oxidation of both primary and secondary alcohols. nih.gov Recent advancements have even enabled these oxidations to be performed at near-room temperature (30 °C), overcoming the limitations of earlier high-temperature methods and expanding the functional-group tolerance to include thermally unstable and acid-sensitive alcohols. rsc.org

The catalytic system of IBS generated from this compound with Oxone® as the co-oxidant allows for the highly selective oxidation of primary and secondary alcohols. nih.gov Primary alcohols can be selectively oxidized to either aldehydes or carboxylic acids by controlling the reaction conditions, particularly the amount of Oxone® used. nih.gov Secondary alcohols are efficiently converted to their corresponding ketones. nih.gov

This method is notable for its high yields and selectivity, even with complex molecules. For instance, the oxidation of benzyl (B1604629) alcohol using this system can achieve up to a 95% yield. The reaction typically proceeds in nonaqueous solvents like nitromethane (B149229) or acetonitrile (B52724), which facilitates a clean reaction and simple workup. nih.gov

| Substrate | Product | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Primary Alcohols | Aldehydes | cat. This compound / Oxone® | Nitromethane, Acetonitrile, or Ethyl Acetate (B1210297) | - | High | nih.gov |

| Primary Alcohols | Carboxylic Acids | cat. This compound / Oxone® | Nitromethane, Acetonitrile, or Ethyl Acetate | - | High | nih.gov |

| Secondary Alcohols | Ketones | cat. This compound / Oxone® | Nitromethane, Acetonitrile, or Ethyl Acetate | - | High | nih.gov |

| Benzyl Alcohol | Benzaldehyde | cat. This compound / Oxone® | Nonaqueous | 40 | up to 95 |

The catalytic system derived from this compound is also effective for the synthesis of enones (α,β-unsaturated ketones). nih.gov This transformation can be achieved through the further oxidation of cycloalkanones. nih.gov By carefully controlling the amount of the co-oxidant, Oxone®, under the same catalytic conditions used for alcohol oxidation, cycloalkanones can be efficiently converted to α,β-cycloalkenones. nih.gov This provides a direct and selective method for synthesizing these valuable synthetic intermediates.

| Substrate | Product | Catalyst System | Key Condition | Reference |

| Cycloalkanones | α,β-Cycloalkenones | cat. This compound / Oxone® | Controlled amount of Oxone® | nih.gov |

Oxidation of Benzylic C-H Bonds

The catalytic system comprising this compound and Oxone®, often in the presence of a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulfate, has proven to be highly effective for the oxidation of benzylic C-H bonds. rsc.orgnih.gov This method allows for the efficient conversion of various alkylbenzenes, including toluenes and ethylbenzenes, as well as those containing oxygen functionalities and cyclic benzyl ethers, into the corresponding carbonyl compounds. rsc.orgnih.gov The reactions are typically carried out in anhydrous acetonitrile at elevated temperatures, such as 60 °C. rsc.orgnih.gov This catalytic C-H oxidation represents a significant advancement in functionalizing otherwise unreactive C-H bonds. beilstein-journals.org

Oxidation of Alkane C-H Bonds

The same catalytic reagent system used for benzylic oxidation, namely catalytic this compound with Oxone® and a phase-transfer catalyst, can also be applied to the challenging oxidation of alkane C-H bonds. rsc.orgnih.gov This demonstrates the high reactivity and versatility of the in situ generated IBS catalyst. beilstein-journals.org The ability to catalytically oxidize unactivated C-H bonds in alkanes under relatively mild conditions is a significant achievement in synthetic organic chemistry, opening up new avenues for the direct functionalization of hydrocarbons.

Cascade Oxidation Reactions

This compound is a key precursor for generating 2-Iodoxybenzenesulfonic acid (IBS), a highly active catalyst for a variety of oxidation reactions. organic-chemistry.org When used in conjunction with a co-oxidant like Oxone, IBS, generated in situ from the sodium salt, can initiate powerful cascade oxidation sequences. organic-chemistry.orgnih.gov These sequences allow for multiple, sequential oxidation steps to occur in a single reaction vessel, providing an efficient route to more highly oxidized molecules from simple starting materials.

A prominent example is the selective oxidation of alcohols. Primary alcohols can be oxidized first to aldehydes and then, in a subsequent step, to carboxylic acids. organic-chemistry.orgnih.gov Similarly, secondary alcohols are efficiently converted to ketones. The catalytic system is also capable of more complex transformations, such as the cascade oxidation of cycloalkanones to α,β-cycloalkenones or lactones by carefully controlling the amount of Oxone used. nih.gov

Table 1: Selective Cascade Oxidations Using IBS Catalyst Generated from this compound Precursor

This table illustrates the types of transformations possible using the IBS/Oxone system, based on findings from Ishihara et al. organic-chemistry.orgnih.gov

| Starting Material Type | Intermediate Product | Final Product |

|---|---|---|

| Primary Alcohol | Aldehyde | Carboxylic Acid |

| Secondary Alcohol | Ketone | - |

Understanding Ligand Exchange and Reductive Elimination Processes in Hypervalent Iodine Chemistry

The reactivity of hypervalent iodine reagents, such as the IBS generated from this compound, is primarily governed by two fundamental mechanistic steps: ligand exchange and reductive elimination. e-bookshelf.deprinceton.edu These processes are analogous to those observed in transition metal chemistry. e-bookshelf.de

Hypervalent iodine compounds used in these oxidations are typically λ³-iodanes, which feature an iodine atom with three ligands. acs.orgnih.gov The structure is often a pseudo-trigonal bipyramid, with the most electronegative ligands occupying the apical positions and the phenyl group and a non-bonding electron pair in the equatorial positions. acs.org The bonding in the linear Ligand-Iodine-Ligand (L-I-L) arrangement is described as a three-center-four-electron (3c-4e) bond, which is characteristically long, weak, and highly polarized. This inherent weakness is key to the reagent's reactivity. e-bookshelf.denih.gov

The general reaction mechanism proceeds as follows:

Ligand Exchange: The first step involves the rapid and reversible replacement of one of the ligands on the hypervalent iodine center with the substrate, for example, an alcohol. This forms a new hypervalent iodine-substrate complex, such as an alkoxyperiodinane intermediate. e-bookshelf.deprinceton.edu

Reductive Elimination: This is the product-forming step. The intermediate undergoes reductive elimination, a process where the new C-O double bond (in the case of alcohol oxidation) is formed, and the iodine atom is reduced from its hypervalent state (typically +3) to its normal valent state (+1). princeton.edu This step is highly favorable thermodynamically, driven by the formation of the stable aryl iodide byproduct (e.g., 2-iodosylbenzenesulfonate, which is then re-oxidized in the catalytic cycle). princeton.edunih.gov The phenyliodonio group is an excellent leaving group, which facilitates this transformation. princeton.edu

Table 2: Generalized Mechanism of Hypervalent Iodine Oxidation

| Step | Process | Description |

|---|---|---|

| 1 | Ligand Exchange | ArI(X)₂ + R-OH ⇌ ArI(X)(OR) + HX |

| 2 | Reductive Elimination | ArI(X)(OR) → Product + ArI + X⁻ |

ArI(X)₂ represents the active hypervalent iodine oxidant. R-OH is the alcohol substrate. Product is the oxidized carbonyl compound.

Reaction Kinetics and Rate-Determining Steps

The initial step in the catalytic cycle is the oxidation of the this compound precursor to the active hypervalent iodine(V) species, 2-iodoxybenzenesulfonic acid (IBS), using a stoichiometric oxidant like Oxone. The dynamics of this activation step can be monitored, for instance, by ¹H NMR spectroscopy, which shows the conversion of the starting material to the active catalyst over time. researchgate.net

Once the active catalyst is formed, the subsequent oxidation of the substrate (e.g., an alcohol) proceeds through the ligand exchange and reductive elimination pathway described previously. Kinetic studies and theoretical calculations on the IBS-catalyzed oxidation of alcohols have indicated that the system is significantly more active than other related hypervalent iodine catalysts. nih.gov This enhancement is attributed to the electronic influence of the ortho-sulfonate group. organic-chemistry.org

Applications of Sodium 2 Iodobenzenesulfonate and Its Derivatives in Organic Synthesis Research

Precursor for Hypervalent Iodine Reagents

A primary application of sodium 2-iodobenzenesulfonate is its role as a starting material for the synthesis of hypervalent iodine reagents. These compounds, in which the iodine atom exists in a higher oxidation state than its typical -1, are prized for their potent and selective oxidizing capabilities. wikipedia.org

The oxidation of this compound leads to the formation of highly reactive iodine(V) species, most notably 2-iodoxybenzenesulfonic acid (IBS). This transformation can be achieved using various oxidizing agents, including Oxone and sodium periodate (B1199274), typically in an aqueous solution. beilstein-journals.orgresearchgate.net The resulting IBS is a powerful oxidant that has demonstrated significant catalytic activity in a range of oxidation reactions.

Development of Efficient and Selective Oxidants

The conversion of this compound into 2-iodoxybenzenesulfonic acid (IBS) provides a pathway to a highly active and selective oxidizing agent. core.ac.uk IBS has been shown to be more reactive than its predecessor, 2-iodoxybenzoic acid (IBX), due to the strong electron-withdrawing nature of the sulfonate group. core.ac.uk This enhanced reactivity allows for efficient and selective oxidations of various organic substrates. core.ac.uk

Research has demonstrated that IBS, generated in situ from this compound, is an exceptionally active catalyst for the selective oxidation of alcohols to carbonyl compounds, including aldehydes, ketones, and carboxylic acids. nih.govorganic-chemistry.org These reactions can be carried out with Oxone as the terminal oxidant in nonaqueous solvents like nitromethane (B149229), acetonitrile (B52724), or ethyl acetate (B1210297). nih.gov The catalytic system is highly efficient, requiring only small amounts (0.05-5 mol%) of the IBS precursor. nih.gov

The choice of oxidant and reaction conditions for the synthesis of hypervalent iodine reagents from this compound is crucial. For instance, oxidation with Oxone in water at 70°C can yield the iodine(V) product with high conversion. beilstein-journals.org Similarly, sodium periodate in water at 60°C also selectively produces the corresponding iodine(V) species. beilstein-journals.org Interestingly, the oxidation of the free acid form, 2-iodobenzenesulfonic acid, with periodic acid under acidic conditions leads to the formation of the iodine(III) product, 2-iodosylbenzenesulfonic acid. beilstein-journals.orgcore.ac.uk

Table 1: Oxidation of this compound to Hypervalent Iodine Reagents

| Oxidant | Reaction Conditions | Product | Reference |

| Oxone | Water, 70°C | 2-Iodoxybenzenesulfonic acid (IBS) | beilstein-journals.org |

| Sodium Periodate | Water, 60°C | 2-Iodoxybenzenesulfonic acid (IBS) | beilstein-journals.org |

| Periodic Acid | Acidic conditions | 2-Iodosylbenzenesulfonic acid | beilstein-journals.orgcore.ac.uk |

Enabling Metal-Free Oxidative Transformations

A significant advantage of using hypervalent iodine reagents derived from this compound is the ability to conduct oxidative transformations without the need for transition metals. core.ac.uk This aligns with the principles of "green" chemistry by avoiding the use of often toxic and environmentally harmful metal catalysts. core.ac.uk Hypervalent iodine compounds offer reactivity comparable to some transition metals, making them an attractive, more ecologically benign alternative. core.ac.uk

These metal-free oxidation systems have been successfully applied to a variety of important synthetic transformations. researchgate.net For example, IBS-catalyzed reactions have been utilized for the oxidative rearrangement of tertiary allylic alcohols. chemicalbook.com The use of these reagents facilitates a broad range of oxidative coupling reactions, including the formation of C-S and C-Se bonds, which are crucial in the synthesis of sulfur- and selenium-containing heterocycles and building blocks. researchgate.netresearchgate.net

Catalysis in Advanced Organic Reactions

Beyond its role as a precursor, this compound and its derivatives are directly involved in catalyzing advanced organic reactions. The hypervalent iodine species generated from it are not only stoichiometric oxidants but also effective catalysts. researchgate.net

Sustainable Oxidation Methodologies

The use of this compound and its derivatives promotes the development of sustainable oxidation methodologies. researchgate.net The catalytic nature of these reactions, often requiring only small amounts of the iodine compound, reduces waste. nih.gov Furthermore, in some systems, the work-up procedure is simplified, avoiding the need for column chromatography by allowing for the removal of waste products through simple filtration or extraction.

The catalytic cycle typically involves the in situ generation of the active iodine(V) species from the this compound precursor, which then oxidizes the substrate. The resulting reduced iodine species is then re-oxidized by a terminal oxidant, such as Oxone, to regenerate the active catalyst. This catalytic approach has been successfully applied to the gram-scale oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-diformylfuran.

Phase-Transfer Catalysis Applications

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ijirset.com A phase-transfer catalyst facilitates the migration of a reactant from one phase to another, thereby accelerating the reaction. princeton.edu

While the direct application of this compound as a phase-transfer catalyst is not extensively documented in the provided search results, its properties as a salt with both a hydrophilic sulfonate group and a more lipophilic iodinated benzene (B151609) ring suggest potential for such applications. The core principle of PTC involves a catalyst that can bridge the two phases. ijirset.com Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common examples of such catalysts. ijirset.com The structure of this compound, an ionic compound soluble in water, could potentially be modified to enhance its lipophilicity, thereby enabling it to function as a phase-transfer catalyst.

Role in the Synthesis of Complex Organic Molecules

The utility of this compound and its derived hypervalent iodine reagents extends to the synthesis of complex and biologically important organic molecules. seekquence.com The selective and efficient nature of the oxidation reactions they mediate makes them valuable tools in multi-step syntheses.

For example, these reagents have been employed in the regioselective oxidation of phenols to o-quinones and in the synthesis of peptidomimetics. The ability to perform chemoenzymatic reactions, where a chemical catalyst works in conjunction with an enzyme, has also been demonstrated, leading to enhanced yields in the synthesis of peptidomimetics. seekquence.com Furthermore, the catalytic system has been used in cyclization reactions, highlighting its versatility in constructing complex molecular architectures.

Table 2: Applications of this compound Derivatives in Complex Molecule Synthesis

| Application | Reaction Type | Product Class | Reference |

| Phenol Oxidation | Regioselective Oxidation | o-Quinones | |

| Peptidomimetic Synthesis | Chemoenzymatic Reaction | Peptidomimetics | seekquence.com |

| Cyclization Reactions | Catalytic Cyclization | Complex Organic Molecules |

Green Chemistry Perspectives in Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of organoiodine compounds. This compound and its derivatives are notable in this context, particularly in their role as precursors to recyclable and highly efficient hypervalent iodine(V) catalysts. Research has focused on developing environmentally benign synthetic routes and applications that align with green chemistry goals such as the use of safer solvents, catalytic efficiency, and waste reduction.

A significant advancement from a green chemistry perspective is the synthesis of 2-iodoxybenzenesulfonic acid (IBS), a powerful hypervalent iodine(V) oxidant, directly from this compound using water as the reaction solvent. nih.govcore.ac.uk Hypervalent iodine compounds are recognized for their reactivity, which is comparable to many transition metals, but with a more ecologically favorable profile. core.ac.uk The development of water-based synthetic procedures for IBS avoids the use of volatile and often toxic organic solvents, which are a major source of chemical waste.

Detailed research has demonstrated the feasibility and efficiency of this aqueous synthesis. The oxidation of this compound to IBS can be achieved using oxidants like Oxone or sodium periodate in water. nih.gov This approach is not only environmentally friendly but also effective. For instance, the oxidation with Oxone in water at 70°C shows a 95% conversion to the desired iodine(V) product after approximately three hours. nih.govresearchgate.net Similarly, using sodium periodate as the oxidant in water at 60°C also yields the iodine(V) product, albeit requiring a longer reaction time of 16 hours for near-quantitative conversion. nih.gov The product can often be isolated through simple filtration, further minimizing the environmental footprint of the process. nih.gov

The following table summarizes the green synthetic approaches for the preparation of hypervalent iodine reagents from this compound.

| Starting Material | Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Conversion/Yield | Reference |

| This compound | Oxone | Water | 70 | ~3 | 2-Iodoxybenzenesulfonic acid (IBS) | 95% Conversion | nih.govresearchgate.net |

| This compound | Sodium Periodate | Water | 60 | 16 | 2-Iodoxybenzenesulfonic acid (IBS) | ~Quantitative Conversion | nih.gov |

| 2-Iodobenzenesulfonic acid (from salt) | Periodic Acid | Water | 60 | - | 2-Iodosylbenzenesulfonic acid | 87% Yield | nih.gov |

Once synthesized, IBS, often generated in situ from this compound, proves to be an exceptionally active catalyst for various organic transformations, most notably the selective oxidation of alcohols. organic-chemistry.orgorganic-chemistry.orgnih.gov The high catalytic activity of IBS allows for very low catalyst loading, typically between 0.05 and 5 mol%, which is a core principle of green chemistry aimed at maximizing atom economy and minimizing waste. nih.gov These catalytic oxidations are highly efficient and selective for producing aldehydes, ketones, and carboxylic acids. organic-chemistry.orgnih.gov

The table below highlights the efficiency of IBS, generated from its sodium salt, in catalytic oxidations, emphasizing the green aspects of the methodology.

| Substrate Type | Catalyst System | Catalyst Loading (mol%) | Solvent | Key Green Feature | Reference |

| Primary & Secondary Alcohols | IBS (from Sodium Salt) / Oxone | 0.05 - 5 | Nitromethane, Acetonitrile, Ethyl Acetate | High catalyst efficiency, waste removal by filtration | organic-chemistry.orgnih.gov |

| Alcohols | IBS (from Sodium Salt) / Oxone | 0.2 - 5 | Nonaqueous | High activity, avoids modified IBXs | organic-chemistry.org |

Environmental and Safety Considerations in Research and Development

Research on Environmental Fate and Behavior of Organoiodine Compounds

Organoiodine compounds, a class to which Sodium 2-Iodobenzenesulfonate belongs, are present in the environment from both natural and anthropogenic sources. wikipedia.org Naturally, they are produced by marine algae, microbes in rice paddies, and the burning of biological material, contributing to a global iodine cycle. wikipedia.org Man-made organoiodine compounds have applications in various fields, including as herbicides and X-ray contrast agents. wikipedia.org

The environmental fate of these compounds is a key area of research. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, which influences their degradation. wikipedia.org Generally, organoiodine and organobromine compounds degrade more readily than their chlorinated and fluorinated counterparts. researchgate.net

Degradation Pathways:

Biodegradation: Microbial action is a significant pathway for the breakdown of organoiodine compounds. researchgate.net Some bacteria can perform reductive dehalogenation, a process that removes the iodine atom from the organic molecule. wikipedia.org This is particularly noted under anaerobic conditions. researchgate.net The degradation of aromatic sulfonates, a structural feature of this compound, has been observed in various microorganisms. mdpi.com

Photodegradation: Sunlight can also contribute to the breakdown of organic compounds in the environment, particularly in surface waters and the upper layers of soil. pjoes.com

Abiotic Formation: Research has shown that organoiodine compounds can be formed abiotically in the environment through the manganese dioxide-induced iodination of dissolved organic matter. nih.gov

Bioaccumulation:

Bioaccumulation is the process where the concentration of a substance in an organism exceeds its concentration in the surrounding environment. youtube.com Organohalogen compounds, due to their potential persistence and lipophilicity, are a concern for bioaccumulation in food webs. nih.gov While there is limited specific data on this compound, the general behavior of organoiodine compounds and sulfonated aromatics is considered. The high water solubility of many sulfonated aromatic compounds can make them mobile in aquatic systems. epfl.ch

Environmental Mobility:

The sulfonate group in this compound imparts water solubility, suggesting a potential for mobility in aqueous environments. riwa-rijn.orgacs.org Aromatic sulfonates are known to be present in industrial wastewaters and can be transported in rivers. epfl.chacs.org

Responsible Research Practices and Waste Management

The responsible conduct of research is fundamental to ensuring the safety of laboratory personnel and minimizing environmental impact. nhg.com.sgasbmb.orgmemphis.edu This encompasses everything from the initial design of experiments to the final disposal of waste. numberanalytics.com

Key Principles of Responsible Research:

Integrity and Honesty: Accurate and complete record-keeping is essential. memphis.edupitt.edu

Safety: A safe working environment must be established and maintained, including the use of appropriate personal protective equipment (PPE) such as gloves and safety glasses. nhg.com.sgnumberanalytics.com

Minimization: The generation of hazardous waste should be minimized by reducing the scale of experiments and substituting less hazardous chemicals where possible. nih.gov

Waste Management for this compound:

The disposal of chemical waste must be handled systematically and in accordance with institutional and regulatory guidelines. ptb.de

Segregation: Halogenated organic compounds, such as this compound, should be segregated into designated waste containers. gmpsop.com It is crucial to avoid mixing incompatible waste streams. nih.gov

Labeling: All waste containers must be clearly and accurately labeled with their contents. ptb.de

Containerization: Appropriate, leak-proof containers should be used for waste collection. nih.govptb.de

Disposal: Disposal should be handled by an approved chemical waste contractor. gmpsop.com Pouring chemical waste down the drain is not a permissible disposal method. ptb.de

| Waste Management Step | Procedure for this compound |

| Segregation | Collect in a designated container for halogenated organic waste. gmpsop.com |

| Labeling | Clearly label the container as "Halogenated Organic Waste" and list "this compound". ptb.de |

| Storage | Store in a well-ventilated area, away from incompatible materials. ptb.de |

| Disposal | Arrange for pickup and disposal by a certified hazardous waste management company. gmpsop.com |

Theoretical and Experimental Assessment of Environmental Impact (excluding dosage/administration)

Assessing the potential environmental impact of a chemical like this compound involves a combination of theoretical modeling and experimental testing.

Theoretical Assessment:

Predictive models can be used to estimate a compound's environmental fate. nih.gov These models consider the chemical's structure and physicochemical properties to predict its partitioning in the environment, potential for bioaccumulation, and persistence. For this compound, its aromatic sulfonate structure suggests high water solubility and mobility in aquatic environments. riwa-rijn.org

Experimental Assessment:

Biodegradation Studies: Laboratory-scale experiments can be conducted to determine the rate and extent of biodegradation by specific microorganisms or microbial consortia from relevant environmental matrices like soil or water. pjoes.com

Ecotoxicity Testing: Standardized tests on aquatic organisms (e.g., algae, daphnia, fish) can be used to determine the concentrations at which the compound may cause adverse effects. While specific data for this compound is limited, linear alkylbenzene sulfonates (LAS), another class of sulfonated aromatic compounds, have been shown to have toxic effects on some aquatic organisms. nih.gov

Adsorption/Desorption Studies: These experiments measure the tendency of the compound to bind to soil and sediment, which influences its mobility in the environment. acs.org

| Assessment Type | Method | Relevance to this compound |

| Theoretical | Quantitative Structure-Activity Relationship (QSAR) models | Predicts environmental partitioning and potential toxicity based on molecular structure. nih.gov |

| Experimental | OECD Test Guidelines (e.g., for biodegradation, ecotoxicity) | Provides empirical data on the compound's behavior and effects under controlled laboratory conditions. |

| Experimental | Adsorption isotherm studies | Determines the compound's affinity for soil and sediment, indicating its potential for leaching or runoff. acs.org |

Q & A

What experimental conditions are critical for the selective oxidation of sodium 2-iodobenzenesulfonate to iodine(III) or iodine(V) species?

Basic Research Question

The oxidation pathway depends on the reagent and protonation state. Using sodium periodate (NaIO₄) in neutral aqueous conditions at 60°C selectively produces iodine(V) derivatives (e.g., IBS-Na), while periodic acid (H₅IO₆) under acidic conditions yields iodine(III) species (e.g., 2-iodosylbenzenesulfonic acid). Key steps include monitoring via ¹H/¹³C NMR to confirm conversion and purification via silver salt precipitation or filtration .

How can researchers validate the crystal structure of this compound derivatives?

Advanced Research Question

X-ray crystallography is essential for structural validation. For example, potassium 2-iodobenzenesulfonate forms a 2D planar structure with potassium ions coordinated to sulfonate oxygens and water molecules. Refinement using software like SHELXL (for small-molecule structures) ensures accuracy in bond lengths and angles. Parameters such as hydrogen bonding (e.g., O–H···O interactions) and packing arrangements should align with crystallographic data .

What methodological considerations are required to resolve contradictions in oxidation product distributions?

Advanced Research Question

Contradictions often arise from pH or reagent purity. For instance, oxidation of the free acid (2-iodobenzenesulfonic acid) yields iodine(III) due to stabilization of the heterocyclic structure, while the sodium salt favors iodine(V). To address discrepancies:

- Use controlled pH buffers and high-purity oxidants.

- Validate intermediates via NMR kinetics (e.g., tracking iodonium ion formation).

- Compare results with literature spectra and crystallographic databases .

How can this compound be utilized as a precatalyst in oxidation reactions?

Advanced Research Question

In catalytic applications, this compound acts as a precursor for hypervalent iodine(V) catalysts. For example, it enables the gram-scale oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using Oxone as a terminal oxidant. Key steps include:

- Optimizing solvent polarity (e.g., nitromethane for high yields).

- Simplifying work-up via filtration/extraction to avoid column chromatography .

What analytical techniques are recommended for characterizing this compound derivatives?

Basic Research Question

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., ortho-protons at ~8.0 ppm for iodine(III) species).

- X-ray diffraction : Resolve sulfonate coordination and iodine oxidation states.

- Elemental analysis : Confirm purity and stoichiometry.

- HPLC-MS : Detect trace byproducts in oxidation reactions .

How should researchers design experiments to ensure reproducibility of this compound syntheses?

Basic Research Question

- Detailed protocols : Specify ion-exchange resin types (e.g., Amberlyst 15 for protonation) and reaction times.

- Supporting Information : Include NMR spectra (e.g., Supporting Information File 1 in ) and crystallographic data (CIF files).

- Replication : Use standardized equipment (e.g., Schlenk lines for air-sensitive steps) and report deviations (e.g., temperature fluctuations).

What statistical methods are appropriate for analyzing crystallographic data refinement?

Advanced Research Question

- R-factors : Calculate weighted and goodness-of-fit using SHELXL.

- Error propagation : Account for displacement parameters and hydrogen atom positioning (e.g., riding models for C–H bonds).

- False discovery rate (FDR) : Apply Benjamini-Hochberg corrections for multiple hypothesis testing in large datasets .

How does the choice of counterion (Na⁺ vs. K⁺) influence the reactivity of 2-iodobenzenesulfonate salts?

Advanced Research Question

Counterions affect solubility and coordination. For example:

- Potassium salts exhibit stronger ion-dipole interactions with sulfonate groups, stabilizing layered crystal structures.

- Sodium salts may favor aqueous solubility, impacting oxidation kinetics. Compare ionic radii (Na⁺: 1.02 Å; K⁺: 1.38 Å) and hydration energies to rationalize reactivity differences .

What are the best practices for reporting synthetic procedures in peer-reviewed journals?

Basic Research Question

- Reproducibility : Provide step-by-step protocols, including purification methods (e.g., recrystallization solvents).

- Data transparency : Deposit spectral and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre).

- Ethical guidelines : Avoid redundant procedural descriptions; cite prior methods unless modifications are significant .

How can computational modeling complement experimental studies of this compound derivatives?

Advanced Research Question

- DFT calculations : Predict oxidation potentials and transition states for iodine redox reactions.

- Molecular dynamics : Simulate solvent effects on catalytic cycles.

- Crystal packing analysis : Use software like Mercury to visualize supramolecular interactions (e.g., π-stacking of iodobenzene rings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.